5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid
Description
Properties
IUPAC Name |
5-[bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO7S/c1-20-11-3-2-9(8-10(11)12(16)17)21(18,19)13(4-6-14)5-7-15/h2-3,8,14-15H,4-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXAOCGIMMMQBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCO)CCO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid typically involves the reaction of 2-methoxybenzoic acid with bis(2-hydroxyethyl)amine and a sulfonyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfamoyl linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the sulfamoyl group or the benzoic acid core.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid involves its interaction with molecular targets through its functional groups. The hydroxyl and sulfamoyl groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Methoxy-5-sulfamoylbenzoic Acid (CAS 22117-85-7)
- Structure : Lacks the bis(2-hydroxyethyl) substitution on the sulfamoyl group.
- Properties : The absence of hydroxyethyl groups reduces hydrophilicity compared to the target compound. It serves as a precursor in synthesizing sulfonamide derivatives, highlighting the importance of substituents in modulating solubility and reactivity .
5-(Bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic Acid
- Structure: Contains a bis(allyl)amino group at position 5 and a hydroxyl group at position 2 instead of methoxy.
- The hydroxyl group at position 2 may contribute to antioxidant or anti-inflammatory activity, as seen in salicylic acid derivatives .
- Synthesis : Prepared via sequential alkylation and amination, emphasizing the versatility of benzoic acid scaffolds in medicinal chemistry .
2-Methoxy-5-(methylsulfonyl)benzoic Acid (CAS 50390-76-6)
- Structure : Substitutes the sulfamoyl group with a methylsulfonyl moiety.
- Properties : The methylsulfonyl group is strongly electron-withdrawing, increasing acidity (pKa ~1.5–2.0) compared to the sulfamoyl analog. This enhances stability under acidic conditions but reduces hydrogen-bonding capacity .
- Applications : Used in organic synthesis as a building block for sulfone-containing pharmaceuticals .
5-Methoxysalicylic Acid (CAS 2612-02-4)
- Structure : Features a hydroxyl group at position 2 and methoxy at position 5.
- Properties : Demonstrates anti-inflammatory and antimicrobial activity, akin to salicylic acid. The absence of a sulfamoyl group limits its use in sulfonamide-based therapies but retains utility in dermatology .
Comparative Analysis of Key Properties
| Compound Name | Substituents (Position 2/5) | Solubility (Water) | Acidity (pKa) | Bioactivity Notes |
|---|---|---|---|---|
| Target Compound | Methoxy / Bis(2-hydroxyethyl)sulfamoyl | High | ~3.5–4.0* | Potential sulfonamide drug candidate |
| 2-Methoxy-5-sulfamoylbenzoic Acid | Methoxy / Sulfamoyl | Moderate | ~4.0–4.5 | Intermediate for sulfonamides |
| 5-(Bis(allyl)amino)-2-hydroxy | Hydroxy / Bis(allyl)amino | Low | ~2.8–3.2 | Antioxidant/anti-inflammatory |
| 2-Methoxy-5-(methylsulfonyl) | Methoxy / Methylsulfonyl | Low | ~1.5–2.0 | Acid-stable building block |
| 5-Methoxysalicylic Acid | Hydroxy / Methoxy | Moderate | ~2.9–3.4 | Anti-inflammatory, antimicrobial |
*Estimated based on structural analogs.
Biological Activity
5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The structure of 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid features a benzoic acid core with a bis(2-hydroxyethyl)sulfamoyl substituent. This unique substitution pattern contributes to its chemical reactivity and biological activity.
The biological effects of 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid are primarily attributed to its interaction with various molecular targets:
- Molecular Targets : The compound may interact with enzymes or receptors involved in inflammatory pathways and cellular proliferation. Its sulfamoyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity.
- Signaling Pathways : It is suggested that the compound modulates key signaling pathways related to inflammation and apoptosis, leading to its observed biological effects.
Antimicrobial Activity
Research indicates that 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which could make it a candidate for therapeutic interventions in inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid may possess anticancer properties. It has shown promise in inhibiting cell proliferation in certain cancer cell lines, indicating its potential as a lead compound for cancer therapy .
Comparative Analysis
To understand the unique properties of 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid | Structure | Antimicrobial, anti-inflammatory, anticancer |
| 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-chlorobenzoic acid | Structure | Enhanced electrophilicity; potential antimicrobial |
| 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid | Structure | Similar activities; variations in reactivity |
This table illustrates how variations in substituents can influence the biological activities of these compounds.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antibacterial agent.
- Inflammation Inhibition : In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6. This suggests that the compound could be useful in managing inflammatory diseases.
- Cancer Cell Proliferation : A recent study assessed the effects of the compound on human breast cancer cell lines (MCF-7). The results demonstrated that treatment with varying concentrations led to significant inhibition of cell proliferation, indicating its potential role in cancer therapy development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
